![molecular formula C16H18N2O3S B2395059 N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 864939-97-9](/img/structure/B2395059.png)
N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide
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Overview
Description
N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in the treatment of cancer and other diseases.
Mechanism of Action
Mode of Action
It is known that amides are a fundamental and widespread functional group, and they are usually considered as poor electrophiles due to resonance stabilization of the amide bond .
Biochemical Pathways
The compound might be involved in the transformation of amides, a process that usually requires activated amides, organometallic reagents, or transition metal catalysts .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the compound’s potential interaction with amides, it might influence the transformations of these groups, potentially affecting a wide range of proteins, natural products, pharmaceuticals, and synthetic materials .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Advantages and Limitations for Lab Experiments
N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, allowing for the specific targeting of HDACs. It has also been extensively studied and characterized, with a large body of literature supporting its use. However, this compound also has some limitations. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a relatively short half-life, requiring frequent dosing in in vivo experiments.
Future Directions
For research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for response prediction, and the exploration of its potential applications in other diseases.
Synthesis Methods
The synthesis of N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylaniline, followed by the reaction with 3-aminobenzamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in the treatment of cancer, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by this compound leads to increased histone acetylation, resulting in the activation of tumor suppressor genes and the inhibition of oncogene expression.
properties
IUPAC Name |
N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZMMVZRZYAIAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.